molecular formula C6H6INO2S B1474305 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole CAS No. 1225029-75-3

2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole

Cat. No.: B1474305
CAS No.: 1225029-75-3
M. Wt: 283.09 g/mol
InChI Key: NDKRPHVTJYBWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole is a useful research compound. Its molecular formula is C6H6INO2S and its molecular weight is 283.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the halogenation of thiazole derivatives. The compound can be synthesized through the lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole followed by treatment with iodine or other electrophiles. This method allows for the introduction of iodine at the 5-position of the thiazole ring while maintaining the dioxolane moiety .

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating thiazole derivatives for their anticancer activity against MCF-7 breast cancer cells, certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like Cisplatin .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
Cisplatin13.6 ± 0.9MCF-7

Antimicrobial Activity

The antimicrobial activity of thiazoles is well-documented. Compounds in this class have been tested against a variety of pathogens. For example, derivatives have shown potent activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

PathogenActivityMIC (µg/mL)
Staphylococcus aureusExcellent625–1250
Pseudomonas aeruginosaSignificantTBD
Candida albicansExcellentTBD

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The presence of iodine enhances binding affinity and specificity towards these targets, potentially leading to inhibition or activation of critical biological pathways .

Case Studies

Recent research has highlighted the potential therapeutic applications of thiazole derivatives in treating cancer and infections:

  • Anticancer Study : A series of thiazole derivatives were evaluated for their efficacy against breast cancer cells (MCF-7). The study demonstrated that certain compounds had promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Evaluation : A comprehensive screening of various thiazole derivatives revealed substantial antibacterial activity against multiple strains of bacteria and fungi. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKRPHVTJYBWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.